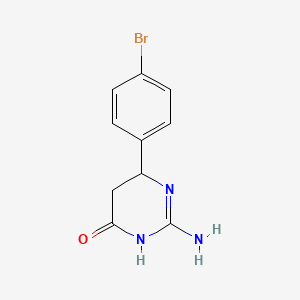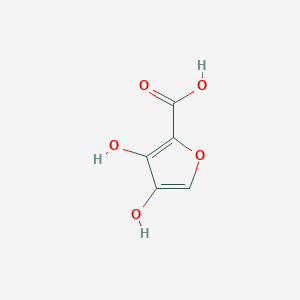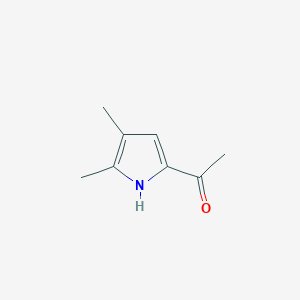
(2S,4S)-Methyl 4-hydroxy-2-(hydroxymethyl)-1-methyl-5-oxopyrrolidine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,4S)-Methyl 4-hydroxy-2-(hydroxymethyl)-1-methyl-5-oxopyrrolidine-2-carboxylate is a chiral compound with significant interest in various scientific fields due to its unique structural properties. This compound is characterized by its pyrrolidine ring, which is substituted with hydroxyl and carboxylate groups, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-Methyl 4-hydroxy-2-(hydroxymethyl)-1-methyl-5-oxopyrrolidine-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as L-proline or its derivatives.
Reaction Steps: The key steps include the protection of functional groups, formation of the pyrrolidine ring, and subsequent deprotection and functionalization to introduce the hydroxyl and carboxylate groups.
Reaction Conditions: Common reagents used in these steps include protecting agents like tert-butyl dimethylsilyl chloride (TBDMS-Cl), oxidizing agents like pyridinium chlorochromate (PCC), and reducing agents like sodium borohydride (NaBH4). The reactions are typically carried out under inert atmosphere conditions to prevent oxidation and degradation of sensitive intermediates.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(2S,4S)-Methyl 4-hydroxy-2-(hydroxymethyl)-1-methyl-5-oxopyrrolidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using reagents like PCC or Jones reagent.
Reduction: The carbonyl group can be reduced to alcohols using reducing agents like NaBH4 or lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, and Dess-Martin periodinane.
Reduction: NaBH4, LiAlH4, and catalytic hydrogenation.
Substitution: SOCl2, PBr3, and tosyl chloride (TsCl).
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted pyrrolidines, which can be further utilized in different applications.
Aplicaciones Científicas De Investigación
(2S,4S)-Methyl 4-hydroxy-2-(hydroxymethyl)-1-methyl-5-oxopyrrolidine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the production of fine chemicals and as a precursor for the synthesis of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism by which (2S,4S)-Methyl 4-hydroxy-2-(hydroxymethyl)-1-methyl-5-oxopyrrolidine-2-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylate groups allow it to form hydrogen bonds and ionic interactions with enzymes and receptors, modulating their activity. This compound can inhibit or activate specific pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- (2S,4S)-tert-Butyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate
- (2S,4S)-4-Hydroxy-2-hydroxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester
- benzyl (2S,4S)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate
Uniqueness
Compared to similar compounds, (2S,4S)-Methyl 4-hydroxy-2-(hydroxymethyl)-1-methyl-5-oxopyrrolidine-2-carboxylate is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in research and industry.
Propiedades
Fórmula molecular |
C8H13NO5 |
|---|---|
Peso molecular |
203.19 g/mol |
Nombre IUPAC |
methyl (2S,4S)-4-hydroxy-2-(hydroxymethyl)-1-methyl-5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C8H13NO5/c1-9-6(12)5(11)3-8(9,4-10)7(13)14-2/h5,10-11H,3-4H2,1-2H3/t5-,8-/m0/s1 |
Clave InChI |
JYHWDKYCGYJGDN-XNCJUZBTSA-N |
SMILES isomérico |
CN1C(=O)[C@H](C[C@]1(CO)C(=O)OC)O |
SMILES canónico |
CN1C(=O)C(CC1(CO)C(=O)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


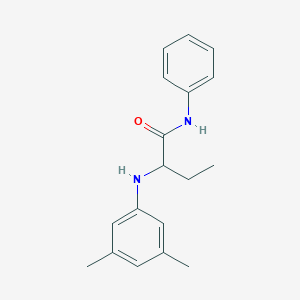
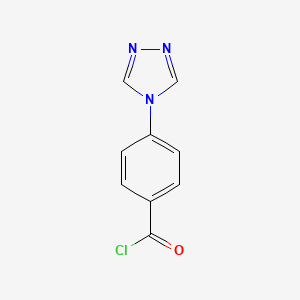

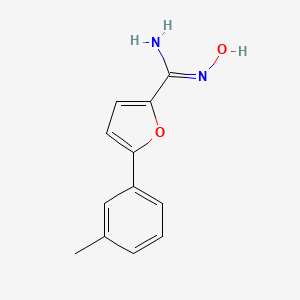
![4'-((1S,2R)-2-Aminocyclopropyl)-[1,1'-biphenyl]-3-ol hydrochloride](/img/structure/B12859415.png)
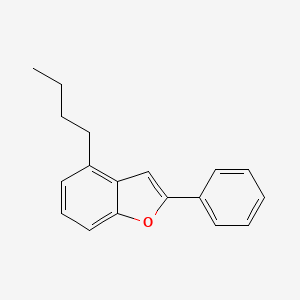
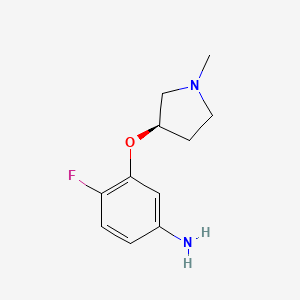
![7-Iodo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12859423.png)
